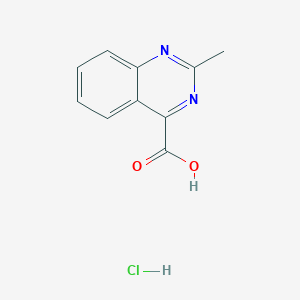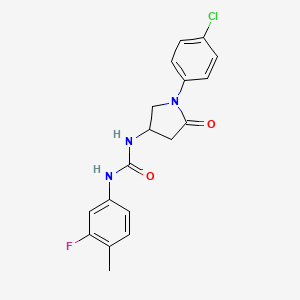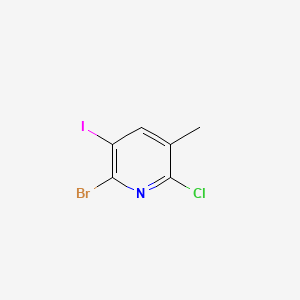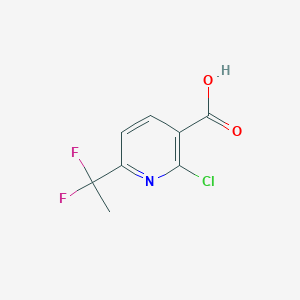
4-Bromo-5-chloro-2-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-5-chloro-2-ethoxyaniline is a chemical compound with the molecular formula C8H9BrClNO. It has a molecular weight of 250.52 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, ethoxy, and amino groups . The InChI code for this compound is 1S/C8H9BrClNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. It is known that it should be stored in a refrigerated environment .Scientific Research Applications
Supramolecular Structures
4-Bromo-5-chloro-2-ethoxyaniline and its derivatives are investigated for their roles in forming supramolecular structures. For instance, research by Dey and Desiraju (2004) on the isostructural properties of ethynyl, chloro, bromo, and iodo groups in phenoxyanilines highlights the importance of these compounds in understanding conditional isomorphism and the crystal structures of similar organic compounds Dey & Desiraju, 2004.
Antiviral Activity
Derivatives of this compound have been explored for their potential antiviral activities. Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showing significant inhibitory activity against retroviruses, highlighting the potential of these compounds in antiviral research Hocková et al., 2003.
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of quinazolinone derivatives, using 2-ethoxy-(4H)-3,1-benzoxazin-4-one as a precursor, have been documented. Research by El-hashash et al. (2011) on quinazolinone derivatives, which could be synthesized from compounds related to this compound, demonstrates the potential of these compounds in developing new antimicrobial agents El-hashash et al., 2011.
Chemical Synthesis and Reactivity
Studies on the reactivity and synthesis of novel compounds involving this compound derivatives have been conducted to explore their utility in organic chemistry. For example, the work by Demircioğlu et al. (2019) on the synthesis and characterization of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and its properties illustrates the compound's utility in understanding molecular interactions and reactivity Demircioğlu et al., 2019.
Novel Synthesis Processes
Innovative synthesis methods for key intermediates in the manufacturing of therapeutic agents have been developed using this compound derivatives. Zhang et al. (2022) discuss a novel industrial process scale-up for synthesizing a key intermediate for SGLT2 inhibitors, demonstrating the significance of these compounds in the pharmaceutical manufacturing process Zhang et al., 2022.
properties
IUPAC Name |
4-bromo-5-chloro-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZHJVGFUZPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)
![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)


![1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2829177.png)

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)